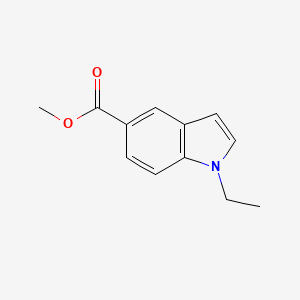

methyl 1-ethyl-1H-indole-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

methyl 1-ethylindole-5-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-3-13-7-6-9-8-10(12(14)15-2)4-5-11(9)13/h4-8H,3H2,1-2H3 |

InChI Key |

VKVRWZSZSBMNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)C(=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of Methyl 1 Ethyl 1h Indole 5 Carboxylate

Transformations Involving the Indole (B1671886) Ring System

The reactivity of the indole nucleus in methyl 1-ethyl-1H-indole-5-carboxylate is characteristic of electron-rich heterocyclic compounds, allowing for various modifications through substitution, oxidation, and reduction.

The indole ring is highly activated towards electrophilic aromatic substitution, with the reaction almost invariably occurring at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion). The N-ethyl group in this compound further activates the pyrrole (B145914) ring. While the methoxycarbonyl group at C5 deactivates the benzene (B151609) ring, the pyrrole ring's reactivity remains dominant. Should the C3 position be occupied, substitution may be directed to the C2 position. Electrophilic attack on the benzene ring is less favorable and generally requires more forcing conditions.

Common electrophilic substitution reactions applicable to the indole core include halogenation, nitration, and formylation. For instance, the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent generated from phosphorus oxychloride and dimethylformamide, is a mild method to introduce a formyl group at the C3 position of electron-rich heterocycles like indoles. byjus.commdpi.comrsc.org

| Reaction | Reagent(s) | Typical Position of Substitution | Product Type |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | C3 | 3-Halo-1-ethyl-1H-indole-5-carboxylate |

| Nitration | HNO₃/CH₃COOH | C3 | 1-Ethyl-3-nitro-1H-indole-5-carboxylate |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | C3 | Methyl 1-ethyl-3-formyl-1H-indole-5-carboxylate |

The indole nucleus can undergo both oxidative and reductive transformations. Oxidation of indoles can lead to a variety of products, including oxindoles, depending on the oxidant used. Reagents like N-Bromosuccinimide (NBS) in aqueous solvents can be used to form oxindole (B195798) derivatives. sigmaaldrich.comresearchgate.net

Conversely, the pyrrole ring of the indole system can be selectively reduced to yield an indoline (B122111). Catalytic hydrogenation is a common method for this transformation. For example, the related compound methyl indole-5-carboxylate can be reduced to methyl indoline-5-carboxylate. youtube.com This suggests that this compound would similarly undergo reduction to furnish methyl 1-ethylindoline-5-carboxylate. This reduction is valuable as it alters the electronic and conformational properties of the molecule, providing access to a different class of derivatives.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | N-Bromosuccinimide (NBS), aq. THF | 1-Ethyl-2-oxoindoline-5-carboxylate |

| Reduction (Hydrogenation) | H₂, Pd/C or Raney Ni | Methyl 1-ethylindoline-5-carboxylate |

Reactions at the Carboxylate Functional Group

The methyl ester at the C5 position is a versatile handle for further derivatization through reactions typical of carboxylic acid esters.

The methyl carboxylate group can be readily converted into a wide range of amides through reaction with primary or secondary amines. masterorganicchemistry.com This transformation is often facilitated by heating or by the use of coupling agents. nih.gov A common related reaction is hydrazinolysis, where reaction with hydrazine (B178648) hydrate (B1144303) converts the ester into a carbohydrazide, a useful intermediate for synthesizing other heterocyclic systems. For instance, ethyl and methyl indol-2-carboxylates undergo hydrazinolysis to afford indol-2-carbohydrazide. mdpi.com

Ester exchange, or transesterification, can be accomplished by treating the methyl ester with a different alcohol under either acidic or basic conditions. For example, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would yield the corresponding ethyl ester.

| Reaction | Reagents | Product Type |

|---|---|---|

| Amidation | Amine (R¹R²NH), heat or coupling agent | 1-Ethyl-N¹,N¹-disubstituted-1H-indole-5-carboxamide |

| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | 1-Ethyl-1H-indole-5-carbohydrazide |

| Transesterification | Alcohol (R'OH), acid or base catalyst | Alkyl 1-ethyl-1H-indole-5-carboxylate |

The ester functionality can be reduced to a primary alcohol or, under carefully controlled conditions, to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce esters to primary alcohols. byjus.comresearchgate.net In the case of this compound, this reduction would yield (1-ethyl-1H-indol-5-yl)methanol. This transformation is significant as it introduces a hydroxyl group that can be used for further functionalization, such as ether or ester formation, or as a directing group in subsequent reactions. The reduction of an ester at the 3-position of an indole ring using borane-tetrahydrofuran (B86392) complex (BH₃-THF) has also been reported, indicating that selective ester reduction is feasible in the presence of the indole ring. nih.gov

Partial reduction to an aldehyde is more challenging as aldehydes are more reactive towards reduction than esters. This typically requires the use of sterically hindered reducing agents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H).

| Target Product | Reagent(s) | Reaction Conditions |

|---|---|---|

| (1-Ethyl-1H-indol-5-yl)methanol (Primary Alcohol) | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

| 1-Ethyl-1H-indole-5-carbaldehyde (Aldehyde) | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous toluene (B28343) or CH₂Cl₂, low temperature (e.g., -78 °C) |

Formation of Complex Indole Derivatives Utilizing this compound as a Building Block

This compound is a valuable starting material for the synthesis of more complex molecules, particularly those with pharmaceutical applications. rsc.org The strategic placement of the N-ethyl and C5-ester groups allows for sequential or orthogonal chemical modifications.

For example, the C3 position can first be functionalized via an electrophilic substitution reaction, such as a Vilsmeier-Haack formylation. The resulting aldehyde at C3 can then undergo a wide array of subsequent reactions (e.g., condensation, oxidation, reduction), while the ester at C5 can be simultaneously or separately converted to an amide or reduced to an alcohol. This multi-functional handle approach enables the construction of diverse and complex molecular architectures. Indole-2-carboxylate (B1230498) and indole-5-carboxylate derivatives have been used as key intermediates in the synthesis of fused heterocyclic systems and biologically active alkaloids. masterorganicchemistry.com For instance, N-alkylated indole-2-carboxylates have been used to synthesize 3,4-dihydro-1H- youtube.comresearchgate.netoxazino[4,3-a]indoles, a class of compounds with potential bioactivity.

Synthesis of Polycyclic Indole Systems

The construction of polycyclic systems from indole precursors is a significant area of synthetic chemistry, leading to the development of novel therapeutic agents and functional materials. While the broader class of indole derivatives is widely utilized in such transformations, specific literature detailing the use of this compound as a direct precursor for polycyclic indole systems is not extensively available.

Methodologies such as the Fischer indole synthesis, Bischler-Möhlau indole synthesis, and various metal-catalyzed cyclization reactions are commonly employed for creating fused indole ring systems. rsc.org For instance, intramolecular cyclization of appropriately substituted indole derivatives is a key strategy. Research on related compounds, such as ethyl 1H-indole-2-carboxylates, has demonstrated their successful conversion into fused structures like 3,4-dihydro-1H- mdpi.comsigmaaldrich.comoxazino[4,3-a]indoles through reactions with activated glycerol (B35011) carbonates. nih.gov This involves N-alkylation followed by an intramolecular cyclization, a pathway that could theoretically be adapted for derivatives of this compound if a suitable reactive partner were introduced at a different position on the indole ring.

Another relevant approach is the radical-mediated cyclization. Studies on ethyl indole-2-carboxylate derivatives have shown that free radicals can be generated and cyclized at the C-7 position to furnish new classes of compounds analogous to the duocarmycin antibiotics. mdpi.com The applicability of such a strategy to this compound would depend on the ability to generate a radical at a suitable position that could lead to a stable polycyclic product.

While direct examples are scarce, the existing literature on indole chemistry suggests that this compound could potentially serve as a building block for polycyclic systems through strategies that involve functionalization of other positions on the indole scaffold, followed by cyclization reactions.

Introduction of Diverse Functional Groups at Various Positions of the Indole Scaffold

The functionalization of the indole nucleus is critical for modulating the biological and physical properties of indole-containing molecules. The reactivity of the indole ring is highest at the C3-position, followed by the C2, C6, C4, and C7-positions. The N1-ethyl group in this compound deactivates the pyrrole ring towards electrophilic substitution to some extent compared to an N-unsubstituted indole, while the C5-ester group is an electron-withdrawing group that further influences the regioselectivity of reactions.

Research on the derivatization of related indole-5-carboxylates provides insights into potential reactions for this compound. For instance, N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis conditions has been reported to yield methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, indicating that the N1-position of the parent indole-5-carboxylate is reactive towards alkylation. researchgate.net

The introduction of functional groups at other positions of the indole ring has also been explored for analogous compounds. For example, a domino aza-Michael-SNAr-heteroaromatization route has been developed for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. nih.gov This highlights the possibility of introducing substituents at the C5-position, although in the case of this compound, this position is already occupied.

Electrophilic substitution reactions are a common way to functionalize indoles. Formylation of ethyl indole-2-carboxylate using phosphorus oxychloride in dimethylformamide (Vilsmeier-Haack reaction) introduces a formyl group at the C3-position. researchgate.net It is plausible that this compound could undergo similar electrophilic substitutions, such as halogenation, nitration, or Friedel-Crafts acylation, likely directed to the C3-position, or potentially other positions on the benzene ring depending on the reaction conditions and the directing effects of the existing substituents.

The following table summarizes potential functionalization reactions based on the reactivity of similar indole derivatives.

| Reaction Type | Reagents and Conditions | Potential Product |

| C3-Formylation | POCl3, DMF | Methyl 1-ethyl-3-formyl-1H-indole-5-carboxylate |

| C3-Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Methyl 3-halo-1-ethyl-1H-indole-5-carboxylate |

| C3-Nitration | HNO3, Ac2O | Methyl 1-ethyl-3-nitro-1H-indole-5-carboxylate |

It is important to note that the specific outcomes of these reactions on this compound would require experimental verification, as the interplay of the N1-ethyl and C5-methoxycarbonyl groups could lead to unique reactivity and regioselectivity.

Computational Chemistry and Theoretical Characterization of Methyl 1 Ethyl 1h Indole 5 Carboxylate

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions

In methyl 1-ethyl-1H-indole-5-carboxylate, the indole (B1671886) ring system acts as the primary electron donor, while the methyl carboxylate group at the 5-position and the ethyl group at the 1-position influence the electronic distribution. The nitrogen atom of the indole ring, with its lone pair of electrons, and the aromatic π-system are key electron-rich centers. The ethyl group attached to the nitrogen atom can be expected to have a modest electron-donating effect through induction. Conversely, the methyl carboxylate group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance effect of the carbonyl group.

This arrangement of electron-donating and electron-withdrawing groups facilitates intramolecular charge transfer. Upon excitation, electron density is expected to shift from the indole nucleus towards the methyl carboxylate group. This phenomenon is a characteristic feature of many indole derivatives and is influenced by the nature and position of substituents on the indole ring. mdpi.com

NBO analysis of similar molecules reveals significant stabilization energies arising from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The primary donor orbitals are typically the lone pair orbitals of the nitrogen and oxygen atoms, as well as the π-orbitals of the indole ring. The principal acceptor orbitals are the antibonding π* orbitals of the carbonyl group and the C-C bonds within the aromatic system.

Table 1: Anticipated Major Donor-Acceptor Interactions in this compound based on Analogous Systems

| Donor NBO | Acceptor NBO | Estimated Stabilization Energy E(2) (kcal/mol) |

| π(C-C) of indole ring | π(C=O) of carboxylate | High |

| n(N) of indole ring | π(C-C) of aromatic system | Moderate |

| n(O) of ester ether | σ(C-O) of ester | Moderate |

| n(O) of carbonyl | σ(C-C) of indole ring | Low |

Note: The stabilization energies (E(2)) are qualitative estimates based on data from similar indole derivatives. Actual values for this compound would require specific computational analysis.

Thermochemical Investigations: Computational Derivations of Enthalpies of Formation and Sublimation

Thermochemical properties, such as the enthalpy of formation (ΔfH°) and the enthalpy of sublimation (ΔsubH°), are fundamental for understanding the energetic stability and phase behavior of a compound. These values are crucial for various applications, including reaction calorimetry, process design, and the development of structure-property relationships.

Currently, there is a lack of specific experimental or computational data in the public domain for the enthalpy of formation and sublimation of this compound. However, the thermochemical properties of related indole derivatives have been investigated, providing a basis for estimating and understanding the factors that would influence these values for the target molecule.

The enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It can be determined experimentally through combustion calorimetry or computationally using various quantum chemical methods. For indole derivatives, the substitution pattern on the ring system significantly affects the enthalpy of formation. The introduction of an ethyl group at the nitrogen atom and a methyl carboxylate group at the 5-position will alter the electronic and steric environment of the indole core, thereby influencing its thermodynamic stability.

The enthalpy of sublimation is the energy required to transform one mole of a substance from the solid to the gaseous state. It is a measure of the intermolecular forces in the crystal lattice. For indole derivatives, these forces can include van der Waals interactions, dipole-dipole interactions, and, in the case of N-H containing indoles, hydrogen bonding. For this compound, the absence of an N-H bond precludes hydrogen bonding between the indole nitrogens of adjacent molecules. However, the polar methyl carboxylate group can participate in dipole-dipole interactions, which would be a significant contributor to the lattice energy and, consequently, the enthalpy of sublimation.

Computational methods can be employed to estimate these thermochemical properties. The gas-phase enthalpy of formation can be calculated with good accuracy using high-level ab initio or density functional theory (DFT) methods. The enthalpy of sublimation can be more challenging to compute directly but can be estimated from calculations of intermolecular interaction energies in the crystal lattice or through empirical models based on molecular structure.

Table 2: Experimental Thermochemical Data for Analogous Indole Derivatives

| Compound | Enthalpy of Formation (gas, 298.15 K) (kJ/mol) | Enthalpy of Sublimation (298.15 K) (kJ/mol) |

| Indole | 104.5 ± 1.3 | 77.8 ± 0.5 |

| Methyl 1H-indole-3-carboxylate | -207.6 ± 3.6 | Not Reported |

| Ethyl 1H-indole-2-carboxylate | -234.4 ± 2.4 | Not Reported |

Note: This data is for analogous compounds and serves as a reference. The N-ethyl group in this compound is expected to influence these values.

Further experimental and computational studies are necessary to determine the precise thermochemical properties of this compound. Such data would be invaluable for a complete understanding of its chemical and physical behavior.

Molecular Mechanisms of Biological Activity of Indole Carboxylate Derivatives Excluding Clinical Data

Engagement with Biological Targets and Modulation of Cellular Pathways

The biological effects of indole (B1671886) carboxylate derivatives are rooted in their interactions with specific molecular targets, which can trigger cascades of cellular events. These interactions range from binding to cell surface receptors to inhibiting key intracellular enzymes.

While comprehensive receptor binding profiles for every derivative are not available, research on the broader class of indole compounds indicates significant interaction with various receptors. For instance, N-arylsulfonylindole derivatives have been identified as ligands for serotonin 5-HT6 receptors. mdma.ch The binding of these compounds can modulate downstream signaling pathways associated with these receptors. The conformation of substituents on the indole ring plays a critical role in receptor affinity; studies have shown that the orientation of an aminoethyl side chain toward the 4-position of the indole ring is crucial for high-affinity binding to the 5-HT6 receptor. mdma.ch Indole derivatives are often utilized in receptor binding studies to investigate these interactions, which are pivotal for drug design.

Indole carboxylate derivatives have emerged as potent inhibitors of several key enzyme families, notably protein kinases and histone deacetylases (HDACs), which are crucial regulators of cellular processes. researchgate.net

Protein Kinase Inhibition: Several indole-containing compounds function as tyrosine kinase (TK) inhibitors. tandfonline.com Specific derivatives of indole-6-carboxylate ester have been designed to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical in cancer cell proliferation and angiogenesis. tandfonline.comtandfonline.com Molecular docking studies have revealed that these compounds fit within the active sites of their respective kinase targets. tandfonline.com For example, one hydrazine-1-carbothioamide derivative of indole-6-carboxylate showed high inhibitory activity against the EGFR enzyme, while an oxadiazole derivative with a chloro-substituted aromatic ring was a potent inhibitor of the VEGFR-2 enzyme. tandfonline.comtandfonline.com Furthermore, 11H-indolo[3,2-c]quinoline-6-carboxylic acids have been identified as very potent and selective inhibitors of the protein kinase DYRK1A, binding within its ATP binding site. nih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a vital role in the epigenetic regulation of gene expression, and their inhibition is a promising strategy in cancer therapy. researchgate.net Indole-based hydroxamic acid derivatives have been synthesized that exhibit potent inhibition of HDACs. researchgate.net One such compound, 4o , was found to be a powerful inhibitor of both HDAC1 and HDAC6. researchgate.net Another derivative, 4k , showed a preference for inhibiting HDAC6 over HDAC1. researchgate.net The mechanism of action involves the indole scaffold interacting with the active site of the HDAC enzyme, leading to an increase in the acetylation of histone proteins, which in turn can induce cell cycle arrest and apoptosis in tumor cells. researchgate.netnih.gov Indole-3-butyric acid derivatives have also been developed as potent HDAC inhibitors, with one compound (I13 ) showing low nanomolar inhibitory concentrations against HDAC1, HDAC3, and HDAC6. tandfonline.comnih.gov

| Indole Derivative Class | Target Enzyme | Observed Effect / Potency (IC₅₀) |

|---|---|---|

| Indole-6-carboxylate (Hydrazine-1-carbothioamide) | EGFR Tyrosine Kinase | High inhibitory activity tandfonline.com |

| Indole-6-carboxylate (Oxadiazole) | VEGFR-2 Tyrosine Kinase | High inhibitory activity tandfonline.com |

| 11H-indolo[3,2-c]quinoline-6-carboxylic acid | DYRK1A Protein Kinase | Potent and selective inhibition nih.gov |

| Indole-based hydroxamic acid (Compound 4o) | HDAC1 / HDAC6 | 1.16 nM / 2.30 nM researchgate.net |

| Indole-based hydroxamic acid (Compound 4k) | HDAC1 / HDAC6 | 115.20 nM / 5.29 nM (selective for HDAC6) researchgate.net |

| Indole-3-butyric acid (Compound I13) | HDAC1 / HDAC3 / HDAC6 | 13.9 nM / 12.1 nM / 7.71 nM tandfonline.comnih.gov |

Antimicrobial Activity: Mechanistic Insights

Indole and its derivatives are recognized for their significant antimicrobial properties, affecting a wide range of pathogenic bacteria and fungi. nih.goveurekaselect.com

Indole derivatives have demonstrated considerable activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov A primary mechanism of action for some of these compounds is the disruption of the bacterial membrane. nih.gov For example, certain α,ω-di(indole-3-carboxamido)polyamine derivatives have been shown to perturb the bacterial membrane of S. aureus and the outer membrane of Pseudomonas aeruginosa. nih.gov This membrane disruption is a key factor in both their intrinsic antibacterial effects and their ability to potentiate the action of conventional antibiotics like doxycycline and erythromycin. nih.gov The spectrum of activity is often broad, with various 5-substituted indole-2-carboxamide derivatives showing high inhibitory activity against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. researchgate.net

| Indole Derivative Class | Bacterial Strain | Activity / Potency (MIC) |

|---|---|---|

| 5-Bromo-indole-3-carboxamide-polyamine (13b) | Staphylococcus aureus | ≤ 0.28 µM nih.gov |

| 5-Bromo-indole-3-carboxamide-polyamine (13b) | Acinetobacter baumannii | ≤ 0.28 µM nih.gov |

| Indole-acylhydrazone-pyridinone (various) | Klebsiella pneumoniae | 0.12–6.25 µg/mL researchgate.net |

| Indole-acylhydrazone-pyridinone (various) | Escherichia coli | 0.12–6.25 µg/mL researchgate.net |

| Aminoguanidyl Indole Derivatives | ESKAPE Pathogens & MRSA | 2–16 µg/mL nih.gov |

The antifungal activity of indole derivatives has been demonstrated against several human fungal pathogens. researchgate.net For instance, 5-bromo-substituted indole analogues have shown broad-spectrum activity, with one derivative being particularly effective against Cryptococcus neoformans with a MIC value of ≤ 0.28 µM. nih.gov However, the efficacy can be species-dependent, as some derivatives active against C. neoformans show limited activity against Candida albicans. nih.gov While specific mechanistic studies on antifungal indole carboxylates are less common, related indole compounds like 1H-indole-3-acetonitrile are known to have antifungal properties, though their downstream metabolites, such as 1H-indole-3-carboxylic acid, are weaker, suggesting the parent nitrile structure is key to its activity. nih.gov Another synthetic isoindole derivative has demonstrated efficacy against Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com

Antiviral Activity: Investigation of Replication Inhibition and Viral Targets

Indole carboxylate derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle. actanaturae.rucore.ac.uk

Research has identified a water-soluble derivative of 5-methoxyindole-3-carboxylic acid as a potent inhibitor of SARS-CoV-2 in vitro. actanaturae.runih.gov This compound, at a concentration of 52.0 μM, completely stopped the replication of the virus. actanaturae.runih.gov Its mechanism of action is multifaceted; it effectively inhibits the formation of syncytia induced by the viral spike (S) protein and demonstrates interferon-inducing capabilities, suggesting it can stimulate the innate immune system. actanaturae.runih.gov This compound exhibited a high selectivity index of 78.6, indicating a favorable profile for potential antiviral development. actanaturae.ruactanaturae.ru

Furthermore, indole-2-carboxylic acid derivatives have been developed as novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov The indole core and the C2 carboxyl group of these compounds chelate the two Mg²⁺ ions within the active site of the integrase enzyme, effectively inhibiting its function. Structural optimizations, such as adding a long branch at the C3 position, enhance the interaction with the enzyme's active site, leading to potent inhibition with an IC₅₀ value as low as 0.13 μM for one derivative. nih.gov

Derivatives of ethyl 1H-indole-3-carboxylate have also been evaluated for activity against the Hepatitis C virus (HCV). Several compounds exhibited anti-HCV activity at low concentrations by inhibiting both viral entry and replication. core.ac.uk

| Virus | Indole Derivative Class | Mechanism of Action / Target | Potency |

|---|---|---|---|

| SARS-CoV-2 | 5-methoxyindole-3-carboxylic acid derivative | Inhibition of viral replication, syncytium formation, and interferon induction actanaturae.runih.gov | Complete inhibition at 52.0 μM; IC₅₀ = 1.84 μM actanaturae.ru |

| HIV-1 | Indole-2-carboxylic acid derivative | Integrase Strand Transfer Inhibition (INSTI) by chelating Mg²⁺ in the active site nih.gov | IC₅₀ = 0.13 μM nih.gov |

| Hepatitis C Virus (HCV) | Ethyl 1H-indole-3-carboxylate derivative | Inhibition of viral entry and replication core.ac.uk | Active at low concentrations core.ac.uk |

Anti-inflammatory Activity: Exploration of Prostaglandin Synthesis Inhibition Pathways

Indole carboxylate derivatives have demonstrated significant anti-inflammatory potential by targeting key enzymes in the prostaglandin synthesis pathway. Prostaglandins, particularly prostaglandin E2 (PGE2), are crucial mediators of inflammation, pain, and fever. nih.govresearchgate.net The synthesis of PGE2 from arachidonic acid is a two-step process involving cyclooxygenase (COX) enzymes and a terminal prostaglandin E synthase. unina.it

Research has identified microsomal prostaglandin E2 synthase-1 (mPGES-1) as a prime target for anti-inflammatory drugs. researchgate.netunina.itnih.gov This enzyme is often induced during inflammation and works in concert with COX-2 to produce large amounts of PGE2. unina.itnih.gov Selective inhibition of mPGES-1 is considered a promising therapeutic strategy as it specifically blocks the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that may have protective functions. researchgate.netnih.gov

A notable class of indole derivatives, benzo[g]indol-3-carboxylates, has been identified as potent inhibitors of mPGES-1. unina.itnih.govresearchgate.net For instance, the compound Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate was shown to inhibit human mPGES-1 in both cell-free and intact cell assays, with IC50 values of 0.6 µM and 2 µM, respectively. unina.itnih.gov This inhibition leads to a significant reduction in PGE2 levels. unina.itnih.gov While some indole derivatives show inhibitory activity against COX-1 and COX-2, the focus on mPGES-1 offers a more targeted approach to anti-inflammatory action. nih.govnih.gov

Table 1: Inhibition of Prostaglandin Synthesis Pathway by Indole Derivatives

| Compound Class | Target Enzyme | IC50 Value | Assay Type | Reference |

|---|---|---|---|---|

| Benzo[g]indol-3-carboxylates | mPGES-1 | 0.6 µM | Cell-free (human) | unina.itnih.gov |

| Benzo[g]indol-3-carboxylates | mPGES-1 | 2 µM | Intact A549 cells | unina.itnih.gov |

| Indole Acetohydrazides | COX-2 | - | Enzyme Expression | nih.gov |

Anticancer Activity: Cellular and Molecular Mechanistic Studies

Indole carboxylate derivatives have been extensively studied for their cytotoxic effects against a variety of human cancer cell lines. These compounds have shown the ability to inhibit the growth and proliferation of malignant cells, a foundational characteristic of potential anticancer agents. nih.govyu.edu.joresearchgate.net The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.

For example, newly synthesized indole-6-carboxylic acid derivatives have demonstrated cytotoxicity against HCT-116 (colon), HeLa (cervical), and HT-29 (colon) cancer cell lines. nih.govresearchgate.net Similarly, various 1H-indole-2-carboxamide derivatives showed moderate potency against the PC3 human prostate cancer cell line. yu.edu.jo The efficacy of these compounds is often linked to their ability to target key cellular machinery involved in cancer progression, such as receptor tyrosine kinases like EGFR and VEGFR-2. nih.govresearchgate.nettandfonline.comnih.gov

Table 2: Cytotoxic Activity of Indole Carboxylate Derivatives in Human Cancer Cell Lines

| Cell Line | Cancer Type | Derivative Class | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| HCT-116 | Colon Cancer | Indole-6-carboxylic acid | Varies by compound | nih.govresearchgate.nettandfonline.com |

| HeLa | Cervical Cancer | Indole-6-carboxylic acid | Varies by compound | nih.govresearchgate.net |

| HT-29 | Colon Cancer | Indole-6-carboxylic acid | Varies by compound | nih.govresearchgate.net |

| HepG2 | Liver Cancer | Indole-6-carboxylate ester | Varies by compound | tandfonline.com |

| A549 | Lung Cancer | Indole-6-carboxylate ester | Varies by compound | tandfonline.com |

| PC3 | Prostate Cancer | 1H-indole-2-carboxamide | 23 to >50 µg/mL | yu.edu.jo |

| MCF-7 | Breast Cancer | 1H-indole-2-carboxamide | Varies by compound | yu.edu.jo |

A key mechanism underlying the anticancer activity of indole carboxylate derivatives is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process is often mediated by the generation of intracellular reactive oxygen species (ROS). scispace.comnih.gov An increase in ROS levels can create a state of oxidative stress, which damages cellular components and triggers apoptotic signaling pathways. nih.govplos.org

Studies on a novel class of indole-2-carboxylate (B1230498) derivatives have shown that these compounds can induce a dose-dependent increase in ROS generation. scispace.com This surge in ROS is linked to the activation of the apoptotic cascade. A critical event in this cascade is the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov Caspases, a family of protease enzymes, cleave PARP during apoptosis, rendering it inactive. The detection of cleaved PARP is a widely recognized hallmark of apoptosis. nih.govresearchgate.net Research has confirmed that certain indole-2-carboxylate derivatives can induce PARP cleavage, solidifying their role as pro-apoptotic agents. scispace.com

Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular processes, including the formation of the mitotic spindle during cell division. nih.govnih.gov Agents that interfere with microtubule dynamics are among the most effective classes of anticancer drugs. nih.govnih.gov Many indole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govsemanticscholar.orgresearchgate.net These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. nih.govnih.gov

The disruption of microtubule formation and function effectively halts the cell cycle, preventing cancer cells from completing mitosis and proliferating. nih.gov This interference typically leads to an accumulation of cells in the G2/M phase of the cell cycle. tandfonline.comnih.govresearchgate.net Flow cytometry analysis has shown that treatment with various indole derivatives, including certain indole-6-carboxylic acid and 2-phenylindole derivatives, causes a significant arrest of cancer cells in the G2/M phase, which is followed by apoptotic cell death. researchgate.nettandfonline.comnih.gov

Another avenue through which indole derivatives exert their anticancer effects is by direct interaction with DNA and the enzymes that regulate its topology. nih.gov DNA intercalation is a mode of interaction where a planar molecule inserts itself between the base pairs of the DNA double helix. farmaciajournal.comnih.gov This process can stiffen, lengthen, and unwind the DNA, thereby disrupting DNA replication and transcription and ultimately triggering cell death. nih.govnih.gov The electron-rich indole nucleus is a suitable scaffold for such non-covalent interactions. farmaciajournal.com Studies using fluorescence spectrometry and viscosity measurements have confirmed that certain indole-2-carboxylic acid complexes can bind to DNA through an intercalative mode. nih.gov

In addition to intercalation, some indole derivatives can inhibit topoisomerases. These enzymes are vital for resolving topological problems in DNA, such as supercoiling, during cellular processes. acs.org By inhibiting topoisomerases (e.g., Topoisomerase I or II), these compounds can lead to the accumulation of DNA strand breaks, which are lethal to the cell. nih.gov For example, β-carboline-indole hybrids have been reported as DNA intercalators and Topoisomerase IIα inhibitors. nih.gov Interestingly, some complex indolocarbazole derivatives can act as potent topoisomerase I poisons even without intercalating into the DNA, suggesting that these two mechanisms can be separate. nih.gov

The cell cycle is a tightly regulated process controlled by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which are activated by binding to their cyclin partners. nih.govacs.org Deregulation of CDK activity is a common feature in many cancers, making CDKs attractive targets for cancer therapy. nih.govresearchgate.net Several classes of indole-based compounds have been developed as CDK inhibitors. nih.govresearchgate.net

These inhibitors typically target the ATP-binding pocket of the kinases, preventing their catalytic activity and leading to cell cycle arrest. nih.gov For instance, oxindole (B195798)–indole conjugates have been synthesized and shown to inhibit CDK2 and CDK4. nih.govresearchgate.net A nonplanar analogue of the marine alkaloid fascaplysin, which contains an indole moiety, was found to specifically inhibit Cdk4-cyclin D1 and block cancer cell growth in the G0/G1 phase. nih.gov Other indole derivatives, such as meridianins, have shown inhibitory activity against CDK1, CDK5, and CDK9, highlighting the broad potential of the indole scaffold in designing selective or multi-targeted CDK inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: Correlation between Molecular Modifications and Biological Response

The biological activity of indole derivatives can be finely tuned by strategic chemical modifications to the core structure. For the methyl 1-ethyl-1H-indole-5-carboxylate scaffold, key areas for modification to alter biological response include the N-1 ethyl group, the ester functionality at the C-5 position, and substitutions on the indole ring itself.

The Influence of the N-1 Alkyl Group

Alterations to the length of the alkyl chain at the N-1 position can have a profound effect on biological activity. For example, in a study of indole-based antiviral compounds, it was observed that an ethyl substituent at this position was more potent than methyl, propyl, or allyl groups against Coxsackie B4 virus nih.gov. This suggests an optimal size and conformation for the N-1 substituent to fit within the binding site of the target protein.

| Compound | N-1 Substituent | EC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| Analog 1 | Methyl | 2.1 | 9 |

| Analog 2 | Ethyl | 0.4 | 56 |

| Analog 3 | Propyl | 1.8 | 12 |

| Analog 4 | Allyl | 1.5 | 15 |

The Role of the C-5 Carboxylate Group

The methyl carboxylate group at the C-5 position is another critical determinant of biological activity. This group can participate in hydrogen bonding and electrostatic interactions with biological targets. The ester functionality itself can influence the compound's pharmacokinetic properties, such as its absorption and metabolism.

Systematic modifications of this group can lead to significant changes in potency and selectivity. For example, in the development of xanthine oxidase inhibitors based on an indole scaffold, it was found that the presence of a carboxylic acid at a similar position was crucial for activity. Specifically, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were synthesized, and their inhibitory activity against xanthine oxidase was evaluated. The study highlighted that a hydrophobic group on the nitrogen atom of the indole ring was essential for inhibitory potency nih.gov.

Furthermore, research on 5-substituted-indole-2-carboxamides as dual inhibitors of EGFR and CDK2 has shown that the electronic nature of the substituent at the C-5 position (electron-donating or electron-withdrawing) has a significant impact on the antiproliferative activity of the compounds.

| Compound | C-5 Substituent | Mean GI50 (nM) Against Four Cancer Cell Lines |

|---|---|---|

| Derivative A | Hydrogen | 193 |

| Derivative B | Methyl (Electron-donating) | 55 |

| Derivative C | Bromine (Electron-withdrawing) | 49 |

| Derivative D | Trifluoromethyl (Electron-withdrawing) | 37 |

Modifications to the Indole Core

Substitutions at other positions on the indole ring can also significantly influence the biological profile of this compound analogs. For example, the introduction of a fluorine atom at the C-5 position of certain indole derivatives has been shown to enhance antibacterial activity. This suggests that even minor changes to the electronic properties of the indole ring can have a substantial impact on biological function.

In a study focused on indole-2-carboxylate derivatives with broad-spectrum antiviral activity, modifications were made at the 4, 6, and 7-positions of the indole ring. The results indicated that an alkyloxy group at the 4-position was not essential for antiviral activity, while the presence of an acetyl group on an amino substituent disfavored activity against RNA viruses nih.gov. This highlights the nuanced and position-dependent effects of substitutions on the indole core.

Academic and Industrial Applications of Indole Carboxylates: Future Directions

Lead Compound Identification and Optimization in Drug Discovery

The indole (B1671886) carboxylate framework is a cornerstone in the identification and optimization of lead compounds for various therapeutic targets. Its ability to mimic endogenous structures and participate in key binding interactions makes it an attractive starting point for drug design. Researchers leverage this scaffold to develop agents for a wide range of diseases, including cancer and infectious diseases. nih.govresearchgate.net

Design and Synthesis of Derivatives for Enhanced Potency and Selectivity

The chemical tractability of the indole nucleus allows for systematic structural modifications to enhance the potency and selectivity of drug candidates. Synthetic strategies often involve the introduction of various substituents at different positions of the indole ring to probe structure-activity relationships (SAR).

For instance, in the development of anti-leukemic agents, novel 3-substituted and 3,6-disubstituted-2-carboalkoxy indoles have been synthesized. nih.gov One such derivative, designated as indole 20, demonstrated selective cytotoxicity against leukemia cells at the nanomolar level. nih.gov This compound was found to act as a microtubule destabilizer, inducing G2/M cell cycle arrest and apoptosis. nih.gov Similarly, the synthesis of indole-2-carboxamides has led to the discovery of dual inhibitors of EGFR and CDK2 with potent antiproliferative activity against various cancer cell lines, including lung, breast, pancreatic, and colon cancer. nih.gov

In the context of infectious diseases, indole-2-carboxylates have been identified as promising scaffolds for inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to carbapenem antibiotics. SAR studies revealed that derivatives with aryl substituents at the C3 position and hydrophobic groups at the C7 position showed significant inhibitory activity against New Delhi Metallo-β-lactamase (NDM-1). researchgate.net

The following table summarizes key findings from studies on indole carboxylate derivatives.

| Compound Class | Target/Application | Key Findings |

| 3,6-disubstituted-2-carboalkoxy indoles | Anti-leukemia | Indole 20 showed selective cytotoxicity at nanomolar concentrations and acts as a tubulin inhibitor. nih.gov |

| Indole-2-carboxamides | Anticancer (EGFR/CDK2) | Derivatives showed potent antiproliferative activity (GI50 = 0.95 µM to 1.50 µM) and induced apoptosis. nih.gov |

| Indole-2-carboxylates | Metallo-β-lactamase Inhibitors | C3-aryl and C7-hydrophobic substitutions are critical for potent, broad-spectrum MBL inhibition. researchgate.net |

| 1H-Indole-2-carboxamides | Anti-Trypanosoma cruzi | Compounds with small, electron-donating groups at the 5' position showed good potency (pEC50 up to 6.2). acs.org |

Development of Efflux Pump Inhibitors

A significant challenge in treating bacterial infections and cancer is the overexpression of efflux pumps, which expel therapeutic agents from the cell, leading to multidrug resistance. Indole derivatives have emerged as a promising class of efflux pump inhibitors (EPIs). nih.govmdpi.com These non-antibiotic molecules can be used in combination with existing drugs to restore their efficacy. mdpi.com

Research has focused on inhibiting pumps like NorA in Staphylococcus aureus and AcrAB-TolC in Escherichia coli. asm.orgoup.com In one study, a series of chemically synthesized indole derivatives were screened for their ability to inhibit the NorA efflux pump. asm.org A derivative named SMJ-5 was identified as a potent inhibitor, significantly increasing the intracellular accumulation of ethidium bromide (EtBr) and the antibiotic norfloxacin. asm.org The combination of SMJ-5 with ciprofloxacin was shown to enhance the bactericidal activity against S. aureus and eradicate biofilms. asm.org

The effectiveness of these inhibitors is often quantified by measuring the accumulation of a fluorescent substrate like EtBr. The table below presents the relative final fluorescence (RFF) values for selected indole derivatives, indicating their potential as EPIs. asm.org

| Compound | Concentration | Relative Final Fluorescence (RFF) |

| SMJ-3 | 1/4× MIC | 2.49 ± 0.38 asm.org |

| SMJ-5 | 1/4× MIC | 3.22 ± 0.17 asm.org |

| Reserpine (Control) | 1/4× MIC | >2.0 asm.org |

These findings underscore the potential of indole carboxylates and related derivatives to be developed as adjuvants in antimicrobial and anticancer therapies, overcoming resistance mechanisms and revitalizing existing drug arsenals. iiarjournals.org

Applications in Materials Science and Optoelectronics

The unique photophysical properties of the indole ring system, characterized by strong fluorescence and tunable electronic characteristics, make it a valuable component in the design of advanced materials for optoelectronic applications. researchgate.net

Utilization in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Indole derivatives are increasingly being incorporated into the emissive layers of Organic Light-Emitting Diodes (OLEDs) to achieve high efficiency and color purity. nih.govossila.com The indole core can be integrated into larger, π-conjugated systems to create materials with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection, transport, and recombination. youtube.com

Specifically, donor-acceptor copolymers containing indolo[3,2-b]indole units have been developed for use in high-performance organic solar cells. researchgate.net The extended π-conjugation of the indolo[3,2-b]indole structure, compared to simpler carbazole units, enhances intermolecular interactions and facilitates better charge carrier mobility. researchgate.net In the realm of OLEDs, multi-resonance (MR) emitters based on an indolo[3,2-b]indole backbone have been synthesized to create efficient, narrowband pure-green light emitters, which are essential for ultra-high-definition displays. nih.gov

Development of Chemical Sensors and Probes

The indole scaffold is a versatile platform for creating chemosensors and fluorescent probes. mdpi.comnih.gov The nitrogen atom within the indole ring can act as a coordination site for metal ions, while the N-H group can serve as a hydrogen bond donor for anion recognition. researchgate.netspectroscopyonline.com These interactions often lead to measurable changes in the compound's spectroscopic properties, such as a shift in fluorescence or a visible color change. researchgate.netmdpi.com

Indole-based sensors have been designed for the detection of various species, including:

Anions: Probes have been developed for the selective sensing of fluoride (F⁻) and cyanide (CN⁻) ions in aqueous and organic media. mdpi.comspectroscopyonline.com The binding mechanism often involves hydrogen bonding or a deprotonation event that alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a distinct optical response. acs.org

Cations: The coordination capabilities of the indole ring have been exploited to create sensors for a wide range of metal ions, including Cu²⁺, Fe³⁺, Zn²⁺, and Hg²⁺. researchgate.net

pH: The protonation of nitrogen atoms in indole derivatives can cause dramatic colorimetric and fluorescent responses, enabling their use as sensitive pH sensors. mdpi.comnih.gov

These sensors have practical applications in environmental monitoring, biological imaging, and the development of molecular logic gates. mdpi.comnih.govacs.org

Biochemical Research Applications: Substrate for Indigoid Generation and Other Biosynthetic Pathways

Indole carboxylates serve as valuable substrates in biochemical research, particularly for studying enzymatic pathways and generating high-value compounds like indigoid dyes. The enzymatic transformation of indole derivatives provides an environmentally friendly alternative to traditional chemical synthesis. mdpi.com

Enzymes such as monooxygenases, dioxygenases, and peroxygenases can hydroxylate the indole ring, typically at the C3 position, to form an indoxyl intermediate. nih.govmdpi.com This intermediate is unstable and spontaneously undergoes oxidative dimerization in the presence of air to form the blue pigment indigo. mdpi.com If the indoxyl intermediate reacts with its oxidized form, isatin, the isomeric red pigment indirubin is formed. nih.gov

Methyl indole-5-carboxylate has been specifically evaluated as a substrate for the enzymatic generation of indigoids. sigmaaldrich.com Studies using P450 enzymes have shown that the position and nature of substituents on the indole ring significantly influence the efficiency and outcome of the reaction. For example, a P450 BM3 mutant was used to catalyze the oxidative transformation of various indole derivatives. While ethyl 1H-indole-carboxylates with substituents at the C4 or C7 positions were not converted, the derivative with the substituent at the C5 position successfully yielded an indigoid product. nih.gov This highlights the substrate specificity of these enzymatic systems and the potential to generate a diverse palette of functionalized indigoid dyes by selecting appropriately substituted indole carboxylate precursors. mdpi.comnih.gov

These biosynthetic methods are not only used for dye production but also for generating indirubin derivatives, which are of significant interest due to their potential as kinase inhibitors for cancer therapy. rsc.org

Emerging Research Areas and Challenges for Indole Carboxylates in Chemical Biology

Indole carboxylates continue to be a fertile ground for research in chemical biology, with several emerging areas promising to address significant healthcare challenges. A key frontier is the development of indole-2-carboxylates as broad-spectrum inhibitors of metallo-β-lactamases (MBLs). researchgate.net MBLs, such as New Delhi Metallo-β-lactamase (NDM-1), confer resistance to critical carbapenem antibiotics, posing a major global health threat. researchgate.net Researchers are designing indole-2-carboxylate (B1230498) derivatives that mimic the transition state of β-lactam hydrolysis, effectively blocking the MBL active site and restoring the efficacy of existing antibiotics. researchgate.net

Another significant area of investigation involves indole-2-carboxamides as allosteric modulators of cannabinoid receptors, particularly the CB1 receptor. nih.gov Unlike orthosteric ligands that bind directly to the receptor's active site, allosteric modulators bind to a different site, subtly changing the receptor's shape and function. This can lead to more nuanced therapeutic effects. Research is focused on optimizing the indole-2-carboxamide scaffold to fine-tune its modulatory activity, which could yield new treatments for a variety of conditions while potentially avoiding the side effects associated with direct CB1 agonists or antagonists. nih.govacs.org

The structural versatility of the indole nucleus makes it a privileged scaffold in the design of novel anticancer agents. mdpi.commdpi.com Emerging research is exploring indole derivatives that target multiple biological pathways involved in cancer progression. mdpi.comnih.gov This includes compounds designed to inhibit tubulin polymerization, disrupt cell division, and act as dual inhibitors of key proteins like EGFR and CDK2. mdpi.comnih.gov The ability to create multi-targeted agents is particularly valuable for overcoming the drug resistance that often develops with single-target therapies. mdpi.comnih.gov

Despite these promising directions, significant challenges remain. A primary hurdle is the selective functionalization of the indole ring. sciencedaily.combioengineer.org Certain positions, such as the C5 carbon, have inherently low reactivity, making it difficult to synthesize specific derivatives needed for therapeutic applications. sciencedaily.com Recent breakthroughs, however, are addressing this challenge. For example, new methods using inexpensive copper-based catalysts have been developed to selectively attach alkyl groups to the C5 position, opening up previously inaccessible chemical space for drug design. sciencedaily.combioengineer.org This advance allows for the creation of more diverse libraries of indole compounds for biological screening.

A summary of key research areas and associated challenges is presented below.

| Emerging Research Area | Therapeutic Goal | Key Molecular Target(s) | Major Challenges |

| Metallo-β-Lactamase Inhibition | Combatting antibiotic resistance | NDM-1 and other MBLs | Achieving broad-spectrum activity and overcoming evolving resistance mechanisms. researchgate.net |

| Allosteric Modulation | Nuanced control of receptor function | Cannabinoid Receptor 1 (CB1) | Fine-tuning cooperativity and binding affinity for desired therapeutic profiles. nih.govacs.org |

| Anticancer Agents | Overcoming drug resistance and improving efficacy | Tubulin, Protein Kinases (EGFR, CDK2), Histone Deacetylases | Designing multi-targeted agents with high potency and minimal toxicity. mdpi.commdpi.comnih.gov |

| Selective C-H Functionalization | Accessing novel chemical structures | C5 and other low-reactivity positions on the indole ring | Developing cost-effective and scalable synthetic methods for precise modification. sciencedaily.combioengineer.org |

Q & A

Basic: What are the recommended synthetic routes for methyl 1-ethyl-1H-indole-5-carboxylate?

Methodological Answer:

The compound can be synthesized via Fischer indole synthesis or condensation reactions. For example:

- Condensation approach : React 3-formyl-1H-indole-2-carboxylate derivatives with ethylamine under acidic conditions (e.g., acetic acid, sodium acetate) at reflux (3–5 hours) .

- Esterification : Start with 1-ethyl-1H-indole-5-carboxylic acid and perform methylation using methanol and a catalyst (e.g., H₂SO₄) under reflux. Purify via recrystallization (DMF/acetic acid mixture) .

Key considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity with HPLC (>95%) .

Basic: How should this compound be characterized analytically?

Methodological Answer:

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at N1, ester at C5). Look for characteristic indole proton signals (δ 7.5–8.2 ppm) .

- Mass spectrometry : ESI-MS to verify molecular weight (e.g., calculated [M+H]+ = 219.20 g/mol) .

- X-ray crystallography : For definitive structural confirmation, as demonstrated for methyl 5-fluoro-1H-indole-2-carboxylate derivatives .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : Stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light, moisture, or high temperatures (>40°C) .

- Storage : Use amber glass vials with PTFE-lined caps. For long-term storage, desiccate with silica gel .

Note : Degradation products (e.g., hydrolysis to carboxylic acid) can be detected via HPLC monitoring .

Advanced: How do substituent positions (e.g., C5 ester vs. C3 ester) influence reactivity and bioactivity?

Methodological Answer:

- Electronic effects : The C5 ester group alters electron density in the indole ring, impacting electrophilic substitution (e.g., sulfonation, halogenation). Compare reactivity using DFT calculations (e.g., HOMO/LUMO analysis) .

- Biological activity : Derivatives with C5 esters show varied binding affinity in kinase assays due to steric and electronic interactions. Test via:

Advanced: How can contradictory data on physical properties (e.g., melting points) be resolved?

Methodological Answer:

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities (e.g., unreacted starting material) can depress melting points .

- Crystallization conditions : Recrystallize from DMF/acetic acid (1:1) to obtain uniform crystals. Compare DSC thermograms with literature data .

Example : Reported mp for 1-methyl-1H-indole-5-carboxylic acid ranges 221–223°C; discrepancies may arise from solvent traces .

Advanced: What mechanistic insights exist for its reactions in drug discovery?

Methodological Answer:

- Nucleophilic substitution : The ethyl group at N1 enhances electron density, facilitating reactions at C3 (e.g., formylation). Track intermediates via LC-MS .

- Oxidative coupling : Use radical initiators (e.g., AIBN) to functionalize the indole core. Characterize products via EPR spectroscopy .

Case study : Ethyl 4-chloro-5-formyl derivatives undergo Suzuki-Miyaura coupling for biaryl synthesis .

Advanced: How to assess its toxicological profile for preclinical studies?

Methodological Answer:

- In vitro : Perform Ames test (TA98 strain) to evaluate mutagenicity .

- In vivo : Acute toxicity studies in rodents (OECD 423 guidelines) at 50–300 mg/kg doses. Monitor liver enzymes (ALT/AST) and renal function .

Note : No carcinogenicity is reported per IARC/OSHA classifications .

Advanced: What strategies optimize yield in scaled-up synthesis?

Methodological Answer:

- Catalyst screening : Test Pd(OAc)₂/XPhos for cross-coupling steps to reduce byproducts .

- Flow chemistry : Improve reaction control (residence time <10 min) and yield (>80%) compared to batch methods .

- Workup : Use liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.